(Z)-4-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-5-hydroxy-2-phenylpent-1-enyl)phenol, also known as GSK5182, is a synthetic compound classified as an estrogen-related receptor γ (ERRγ) inverse agonist. [] ERRγ is an orphan nuclear receptor implicated in various biological processes, including energy metabolism and development. [] GSK5182 has been studied for its potential in understanding ERRγ function and its implications in disease models. []
The synthesis of (E/Z)-GSK5182 involves several key steps, primarily focusing on the modification of existing chemical frameworks to yield the desired E/Z isomers.
The molecular structure of (E/Z)-GSK5182 can be described as follows:
The structural analysis reveals that GSK5182 possesses a ligand-binding domain similar to other nuclear receptors, but it does not bind endogenous estrogens due to the absence of specific cysteine residues .
(E/Z)-GSK5182 participates in several chemical reactions that are critical for its biological activity:
The mechanism of action for (E/Z)-GSK5182 involves its role as an inverse agonist of ERRγ:
The physical and chemical properties of (E/Z)-GSK5182 include:
These properties are crucial for determining the formulation and delivery methods for potential therapeutic applications .
(E/Z)-GSK5182 holds promise for various scientific applications:
(E/Z)-GSK5182 (4-[(Z)-1-[4-(2-dimethylaminoethyloxy)phenyl]-hydroxy-2-phenylpent-1-enyl]phenol) is a synthetic 4-hydroxytamoxifen derivative engineered for selective inverse agonism against estrogen-related receptor gamma (ERRγ). The compound binds within the hydrophobic core of the ERRγ ligand-binding domain (LBD), which has a constrained volume of ~280 ų—significantly smaller than related receptors like ERα (370 ų). X-ray crystallography reveals that GSK5182 achieves high-affinity binding (IC₅₀ = 79 nM) through specific interactions with residues Tyr-326, Asn-346, and Glu-275. The phenolic hydroxyl group forms a critical hydrogen bond with Tyr-326, while the dimethylaminoethyloxy side chain stabilizes the complex via hydrophobic contacts with helix 3 (H3) and helix 11 (H11) residues [7] [9].
Table 1: Key Residues in ERRγ LBD for GSK5182 Binding
Residue | Interaction Type | Functional Consequence |
---|---|---|
Tyr-326 | Hydrogen bonding | Critical for ligand selectivity and stabilization |
Asn-346 | Hydrophobic packing | Anchors the ligand's ethyloxy side chain |
Glu-275 | Weak electrostatic | Contributes to binding orientation |
Leu-268 | Van der Waals contact | Stabilizes the ligand's phenyl ring |
Phe-435 | π-π stacking | Positions the phenolic ring |
Mutagenesis studies demonstrate that Tyr-326 is indispensable for GSK5182’s activity. The ERRγ-Y326A mutant ablates hydrogen bonding, reducing ligand binding affinity by >90% and eliminating functional repression. Molecular dynamics simulations further confirm that GSK5182 binding induces rigidity in the LBD, particularly in the β-sheet region between H2 and H3, which impedes coactivator recruitment [3] [7] [9].
Upon binding, GSK5182 triggers a profound allosteric rearrangement of the activation function-2 (AF-2) domain (helix 12; H12) in ERRγ. In the apo state, H12 adopts an "agonist-like" conformation that facilitates coactivator binding. GSK5182 binding displaces H12 by ~8 Å, rotating it into a recessed position that sterically occludes the coactivator docking site. This conformational switch converts ERRγ from a transcriptionally active state to a repressive state [7] [9].
The repositioned AF-2 domain creates a high-affinity interface for corepressors, notably small heterodimer partner-interacting leucine zipper protein (SMILE). Structural analyses reveal that GSK5182-bound ERRγ recruits SMILE through hydrophobic contacts between SMILE’s LXXLL motif and a groove formed by helices H3, H4, and H12 of ERRγ. This interaction displaces activating cofactors like PGC-1α, as demonstrated by co-immunoprecipitation assays showing >70% reduction in PGC-1α binding and a 3-fold increase in SMILE association upon GSK5182 treatment [3] [7].
Table 2: Coregulator Switching Induced by GSK5182
Parameter | PGC-1α (Coactivator) | SMILE (Corepressor) |
---|---|---|
Binding to apo-ERRγ | High affinity (Kd = 0.2 µM) | Low affinity (Kd > 5 µM) |
Binding to GSK5182-ERRγ | Reduced by >70% | Increased by 3-fold |
Functional Outcome | Loss of gluconeogenic gene activation | Suppression of target genes |
Crucially, these conformational changes do not alter ERRγ’s nuclear localization or DNA-binding capacity. Electrophoretic mobility shift assays confirm identical binding kinetics to ERR response elements (ERREs; consensus: TNAAGGTCA) with or without GSK5182, indicating that repression is solely mediated by cofactor exchange [7] [10].
GSK5182 exerts dual yet opposing effects on ERRγ: it suppresses transcriptional activity while dramatically enhancing protein stability. Functional assays show dose-dependent repression of ERRγ-driven transcription, with 10 µM GSK5182 reducing NF-κB promoter activity by 80% and gluconeogenic genes (Pck1, G6PC) by 75% in hepatocytes [4] [5] [10]. Paradoxically, the same treatment increases ERRγ protein levels by 2–4-fold within 1–4 hours via post-translational stabilization.
The stabilization mechanism involves inhibition of ubiquitin-proteasomal degradation. GSK5182 binding shields ERRγ from the E3 ubiquitin ligase Parkin, reducing K48-linked polyubiquitination by >60%. Mutational studies identify the AF-2 domain (residues Leu-449/Leu-451) as critical for this effect—ERRγ-L449A/L451A mutants resist GSK5182-mediated stabilization despite retaining ligand binding. Half-life analyses reveal that GSK5182 extends ERRγ’s half-life from 1.5 hours to >8 hours [2] [3] [7].
Table 3: Ligand-Specific Effects on ERRγ Stability and Function
Ligand | Transcriptional Activity | ERRγ Protein Stability | Primary Mechanism |
---|---|---|---|
GSK5182 | Inverse agonist (95% repression) | 4-fold increase | Blocks Parkin-mediated ubiquitination |
4-OHT | Inverse agonist (85% repression) | 2-fold increase | Partial ubiquitination blockade |
GSK4716 | Agonist (3-fold activation) | 50% decrease | Promotes proteasomal degradation |
BPA | Neutral (no change) | No effect | Fails to alter ubiquitination |
This decoupling of function and stability creates a unique pharmacodynamic profile: elevated levels of transcriptionally inert ERRγ. The stabilized, ligand-bound ERRγ competes with other transcription factors for DNA binding sites, further enhancing transcriptional repression. This is exemplified in osteoclastogenesis, where GSK5182-bound ERRγ occupies NFATc1 and c-Fos promoters, reducing their expression by >90% and blocking RANKL-induced osteoclast differentiation [1] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7